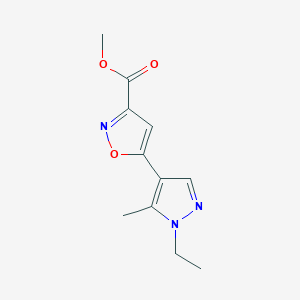

2-(2-fluorophenyl)-N-(3-methoxypropyl)-4-(phenylsulfonyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenyl)-N-(3-methoxypropyl)-4-(phenylsulfonyl)oxazol-5-amine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Electrolysis of Bisazo Reactive Dye : The study by Elizalde-González et al. (2012) discusses the formation of sulfonyl aromatic alcohols through the electrolysis of the bisazo reactive dye Reactive Black 5, indicating the potential for synthesizing related sulfonyl and aromatic compounds, which might include methods applicable to synthesizing compounds like "2-(2-fluorophenyl)-N-(3-methoxypropyl)-4-(phenylsulfonyl)oxazol-5-amine" (Elizalde-González et al., 2012).

Oxazoles as Synthons in Aryl-Aryl Coupling : The research by Cram et al. (1987) highlights the use of oxazoles substituted with various groups to enable aryl-aryl coupling reactions, offering insights into the synthetic versatility of oxazole derivatives for constructing complex molecules (Cram et al., 1987).

Material Science Applications

- Hydrogel Modification with Amine Compounds : Aly and El-Mohdy (2015) describe the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including sulfonamide derivatives, to enhance their thermal stability and antibacterial activity. This could imply the relevance of similar sulfonamide-based compounds in material modifications (Aly & El-Mohdy, 2015).

Medicinal Chemistry Applications

- Chiral Derivatization Reagents for Amine Enantiomers : Kondo et al. (1994) synthesized N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-amino acids to separate amine enantiomers, showing the potential use of similar oxazole derivatives in chiral analysis and separation techniques (Kondo et al., 1994).

Organic Chemistry and Reaction Mechanisms

- General Methodology for 1,3-Oxazoles : Williams and Fu (2010) present a methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles, demonstrating the reactivity and versatility of oxazole derivatives in organic synthesis, which could relate to the synthesis of "2-(2-fluorophenyl)-N-(3-methoxypropyl)-4-(phenylsulfonyl)oxazol-5-amine" (Williams & Fu, 2010).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-25-13-7-12-21-18-19(27(23,24)14-8-3-2-4-9-14)22-17(26-18)15-10-5-6-11-16(15)20/h2-6,8-11,21H,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBOHRPXCUMEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-(3-methoxypropyl)-4-(phenylsulfonyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)

![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)

![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)